molecular formula C12H22N2O2 B6272738 tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, Mixture of diastereomers CAS No. 1784049-94-0

tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, Mixture of diastereomers

Cat. No. B6272738
CAS RN: 1784049-94-0
M. Wt: 226.3
InChI Key:
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Description

Tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, Mixture of diastereomers is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.3. The purity is usually 95.
BenchChem offers high-quality tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, Mixture of diastereomers suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, Mixture of diastereomers including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, Mixture of diastereomers involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "1-methyl-1,2,3,4-tetrahydroisoquinoline", "ethyl acrylate", "tert-butyl bromoacetate", "sodium hydride", "tetrahydrofuran", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "1. React 1-methyl-1,2,3,4-tetrahydroisoquinoline with ethyl acrylate in the presence of sodium hydride and tetrahydrofuran to obtain the corresponding Michael adduct.", "2. Protect the amine group of the Michael adduct by reacting with tert-butyl bromoacetate in the presence of sodium hydride and tetrahydrofuran to obtain the corresponding tert-butyl ester.", "3. Hydrolyze the tert-butyl ester using hydrochloric acid to obtain the corresponding carboxylic acid.", "4. Cyclize the carboxylic acid using sodium bicarbonate and methanol to obtain the corresponding pyrrole derivative.", "5. Protect the pyrrole nitrogen using tert-butyl chloroformate in the presence of sodium bicarbonate and methanol to obtain the corresponding tert-butyl carbamate.", "6. Reduce the double bond of the pyrrole derivative using sodium borohydride in the presence of methanol to obtain the corresponding diastereomeric mixture of octahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl carbamate.", "7. Convert the tert-butyl carbamate to the corresponding tert-butyl ester using hydrochloric acid and methanol.", "8. Finally, deprotect the pyrrole nitrogen and the carboxylic acid using sodium hydroxide and water to obtain the desired product, tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, Mixture of diastereomers." ] }

CAS RN

1784049-94-0

Product Name

tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, Mixture of diastereomers

Molecular Formula

C12H22N2O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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